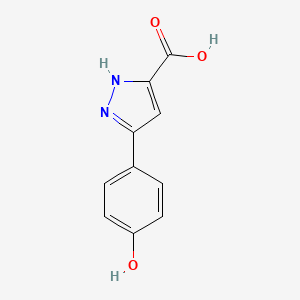

3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYDMJNTBGROTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093649-88-7 | |

| Record name | 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 4-Hydroxyphenyl-Substituted Precursors with Hydrazine

Sahu et al. demonstrated the preparation of 4-(5-substituted aryl-4,5-dihydropyrazole-3-yl-amino)phenols by reacting N-(4-hydroxyphenyl)-3-phenylacrylamides with hydrazine hydrate. This method highlights the utility of hydrazine hydrate in cyclizing aryl-substituted acrylamide derivatives to form pyrazole rings bearing hydroxyphenyl groups.

Kovacs et al. developed a Cu/Fe-catalyzed coupling approach where phenylacetylene and an oxime intermediate in DMF solvent yield β-aminoenone intermediates, which upon treatment with hydrazine hydrate, cyclize to form 3,5-disubstituted pyrazoles. This one-pot procedure is notable for regioselectivity and efficiency.

Rao et al. described a one-pot synthesis involving phenylacetylene, aromatic aldehydes, molecular iodine, and hydrazines. The mechanism involves lithiation of phenylacetylene, nucleophilic attack on aldehyde carbonyl, iodine-mediated intermediate formation, and subsequent hydrazine cyclization to pyrazoles. This method yields pyrazole derivatives with high regioselectivity.

Summary Table of Hydrazine-Based Pyrazole Syntheses

Preparation via Enolate Cyclization of Dicarboxylic Esters and N-Alkylhydrazinium Salts

Another synthetic route involves the cyclization of enolates derived from dicarboxylic esters with N-alkylhydrazinium salts to form pyrazole-5-carboxylic acid esters, which can be hydrolyzed to the acid.

A patented method describes preparation of 1-alkyl-pyrazole-5-carboxylic acid esters starting from enolates of 2,4-dicarboxylic esters and N-alkylhydrazinium salts. Alkylation of pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates is also employed to introduce substituents on the pyrazole nitrogen.

This method is applicable to pyrazole derivatives with hydroxyphenyl substituents on the nitrogen, allowing for tailored functionalization. The process includes ester formation, alkylation, and subsequent hydrolysis to yield the carboxylic acid.

Substitution/Hydrolysis and Condensation/Cyclization for Pyrazole Carboxylic Acids

Though specific to difluoromethyl-substituted pyrazoles, the methodology can be adapted for this compound synthesis.

The process involves two main steps:

Substitution/Hydrolysis : An α,β-unsaturated ester is reacted with an acid-binding agent and a halide derivative (e.g., 2,2-difluoroacetyl halide) at low temperature, followed by alkali hydrolysis to afford an α-substituted intermediate.

Condensation/Cyclization : The intermediate undergoes low-temperature condensation with methylhydrazine aqueous solution in the presence of a catalyst (e.g., sodium or potassium iodide), followed by cyclization under reduced pressure and temperature rise. Acidification precipitates the crude pyrazole carboxylic acid, which is purified by recrystallization.

Although this example uses difluoromethyl substituents and methylhydrazine, the principle of condensation of hydrazine derivatives with activated intermediates is transferable to hydroxyphenyl-substituted systems.

Chemical and Structural Data

The molecular formula of this compound is $$ C{11}H{10}N2O3 $$, with a molecular weight of approximately 218.21 g/mol.

The compound features a pyrazole ring substituted at position 3 with a 4-hydroxyphenyl group and at position 5 with a carboxylic acid, enabling both aromatic and acidic reactivity.

Research Findings and Notes

Regioselectivity in pyrazole formation is influenced by substituent bulkiness and reaction conditions; bulkier groups tend to decrease regioselectivity.

Catalysts such as sodium iodide or potassium iodide enhance condensation and cyclization efficiency in pyrazole synthesis.

Recrystallization solvents typically involve aqueous alcohol mixtures (methanol, ethanol, or isopropanol) at 35-65% alcohol content to optimize purity and yield.

Hydrazine hydrate is a common reagent for pyrazole ring formation due to its nucleophilicity and ability to induce cyclization with unsaturated carbonyl compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-(4-Oxophenyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 3-(4-Hydroxyphenyl)-1H-pyrazole-5-methanol.

Substitution: 3-(4-Alkoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study highlighted the compound's potential as a scaffold for developing novel tyrosine kinase inhibitors (TKIs), which are crucial in targeting specific pathways involved in cancer progression .

Anti-inflammatory Properties

The compound has shown anti-inflammatory effects in various models. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves modulating signaling pathways that lead to inflammation, making it a candidate for further drug development .

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its pesticidal properties. Its structural features allow it to interact effectively with biological systems of pests, leading to potential applications in crop protection. Research has indicated that pyrazole derivatives can act as effective insecticides or fungicides, providing a sustainable alternative to conventional chemical pesticides .

Plant Growth Regulation

In addition to its pesticidal properties, this compound may also serve as a plant growth regulator. Studies suggest that certain pyrazole derivatives can enhance plant growth and yield by modulating hormonal pathways within plants, which could be beneficial for agricultural productivity .

Material Science

Synthesis of Metal-Organic Frameworks (MOFs)

The coordination properties of this compound make it an excellent candidate for synthesizing metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their tunable porosity and surface area. The ability of pyrazole derivatives to form stable complexes with metal ions is particularly advantageous in developing new MOFs with specific functionalities .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells, leading to apoptosis . Additionally, it may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Substituted Phenyl Pyrazole Carboxylic Acids

The following compounds share the pyrazole-carboxylic acid core but differ in substituents on the phenyl ring or pyrazole positions:

Key Observations :

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, which may improve binding to fungal enzymes but reduces lipophilicity compared to methoxy-substituted analogs .

- Biological Activity : The target compound shows moderate antifungal activity (0.12% inhibition of Botryosphaeria dothidea), significantly lower than the commercial pyrazole-based fungicide Cabrio Top (pyraclostrobin) .

Pyrazole Derivatives with Extended Functional Groups

Key Observations :

Solubility and Stability

- The target compound’s carboxylic acid group confers water solubility at physiological pH, whereas halogenated analogs (e.g., ) are more lipophilic and prone to bioaccumulation .

- Methoxy and methyl substituents () improve thermal stability, making them suitable for high-temperature synthetic processes .

Antifungal Efficacy

While the target compound inhibits Botryosphaeria dothidea mycelial growth, its efficacy (0.12% inhibition) is dwarfed by Cabrio Top (pyraclostrobin), which leverages a trifluoromethyl group and strobilurin motif for enhanced activity .

Biological Activity

3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, a compound with diverse biological activities, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by a pyrazole ring substituted with a hydroxyl group and a carboxylic acid. Its structure allows for multiple interactions with biological targets, making it a versatile scaffold in drug design.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells, reducing damage caused by free radicals .

- Anti-inflammatory Effects : It has been reported to possess anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated its potential to inhibit tumor growth in various cancer cell lines. For instance, derivatives of pyrazole have shown significant cytotoxic effects against A549 lung cancer cells, with IC50 values indicating potent activity .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both bacterial and fungal strains. It displayed promising results against Gram-positive bacteria and fungi, suggesting its potential as an antimicrobial agent .

- Antitubercular Activity : Some derivatives have been tested for their ability to inhibit Mycobacterium tuberculosis, showcasing the compound's relevance in treating infectious diseases .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Cytotoxicity Studies : In a study evaluating various pyrazole derivatives, this compound showed significant cytotoxicity against A549 cells with an IC50 value of approximately 49.85 μM .

- Mechanistic Insights : Research indicated that the compound induces apoptosis through the activation of caspases and modulation of cell signaling pathways related to inflammation and proliferation.

- Structure-Activity Relationship (SAR) : A detailed SAR analysis highlighted that modifications on the pyrazole ring significantly affect its biological activity. For example, substituting different groups on the aromatic ring can enhance or reduce its potency against specific targets .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, and how can purity be ensured?

The compound can be synthesized via cyclocondensation of appropriate precursors. For example, analogous pyrazole-carboxylic acids are prepared by reacting ethyl acetoacetate with DMF-DMA and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . Key steps include monitoring reaction progress via TLC and purification using recrystallization or column chromatography. Purity is validated by elemental analysis, HPLC, or melting point determination .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy : IR identifies functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm⁻¹). ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons of the 4-hydroxyphenyl group resonate at δ 6.5–7.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves molecular geometry and hydrogen-bonding networks. SHELX software is widely used for small-molecule refinement due to its robustness in handling high-resolution data .

Q. How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed?

Hydrogen-bonding patterns are evaluated using graph set analysis, which categorizes interactions (e.g., D, R₂²(8) motifs) based on donor-acceptor distances and angles. Tools like Mercury or PLATON visualize these networks, while Etter’s rules predict stable packing motifs .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict molecular electrostatic potential (MEP), frontier orbitals (HOMO-LUMO gaps), and charge distribution. For example, the carboxylic acid group’s electron-withdrawing effect can be quantified, explaining reactivity in nucleophilic substitution or coordination chemistry . Software like Gaussian or Amsterdam Density Functional (ADF) is used for these simulations .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from differences in substituent positioning, stereochemistry, or assay conditions. Validate results by:

- Repeating synthesis with strict regiochemical control (e.g., protecting the hydroxyl group during reactions) .

- Cross-testing in standardized pharmacological assays (e.g., COX inhibition for anti-inflammatory activity) .

- Comparing crystallographic data (e.g., torsional angles of the pyrazole ring) to confirm structural consistency .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding to hydrophobic enzyme pockets.

- Bioisosteric replacement : Replace the hydroxyl group with a methoxy or sulfonamide group to improve metabolic stability .

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like kinases or GPCRs .

Methodological Best Practices

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to grow diffraction-quality crystals. Slow evaporation at 4°C is effective for pyrazole derivatives .

- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to detect synthetic errors .

- Handling data conflicts : Use Hirshfeld surface analysis to distinguish polymorphic forms that may alter biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.